Doxazosin
Overview
Description
Doxazosin is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and muscles in the prostate and bladder neck, making it easier for blood to flow and for patients to urinate .
Mechanism of Action
Target of Action
Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
This compound acts as an antagonist to the alpha-1 adrenergic receptors . By blocking these receptors, this compound inhibits the binding of norepinephrine to adrenergic receptors in the autonomic nervous system . This leads to a decrease in vascular tone from the relaxation of smooth muscle cells, reducing peripheral vascular resistance, and effectively lowering blood pressure .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce apoptosis and exhibit antioxidant properties in certain cancer cells . It also alters various cellular molecules at downstream signaling . In the context of liver fibrosis, this compound has been found to attenuate hepatic stellate cell activation and block autophagic flux .
Pharmacokinetics
This compound is well absorbed after oral administration, with a bioavailability of about 65% . It is extensively metabolized in the liver, primarily via the CYP3A4 enzyme, with only about 5% of the administered dose excreted unchanged in urine . The elimination half-life of this compound is approximately 22 hours , allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in blood pressure and relief of symptoms associated with benign prostatic hyperplasia . In cancer cells, this compound has been shown to induce apoptosis and exhibit antioxidant properties .
Action Environment
Environmental factors can influence the action of this compound. For instance, its degradation is promoted by basic medium, presence of environmentally important ions such as Cl−, NO3−, SO42− and organic matter . Furthermore, the photochemical behavior of this compound in simulated environmental conditions using natural waters taken from local rivers as a solvent was studied . The results pointed that photo-Fenton, as well as UV/VIS:Fe2(SO4)3:Na2SO2, are very reactive in ratio to DOX, leading to its complete degradation in a short time .
Biochemical Analysis
Biochemical Properties
Doxazosin acts as an alpha-1 adrenergic receptor antagonist . It interacts with alpha-1 adrenergic receptors, which are proteins located in various tissues throughout the body, including the smooth muscle of the prostate and bladder neck, as well as in blood vessels . By blocking these receptors, this compound inhibits the action of a hormone called noradrenaline, leading to relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing blood pressure .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to reduce cell proliferation in smooth muscle cells from the bladder, blood vessels, and pituitary gland carcinoma cells . Furthermore, it has been reported to induce apoptosis in human oral cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves selective blockade of the alpha-1 (postjunctional) subtype of adrenergic receptors . This blockade leads to relaxation of smooth muscle in the prostate and bladder neck, improving symptoms of benign prostatic hyperplasia. In terms of hypertension, the blockade of these receptors leads to vasodilation, or widening of the blood vessels, which reduces blood pressure .
Temporal Effects in Laboratory Settings
This compound has a long half-life, allowing it to be administered once daily . Over time, no significant changes in the disposition of this compound have been reported, even with dosages up to the maximum clinically used dosage of 16 mg daily .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have anti-inflammatory effects
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily via the CYP3A4 enzyme, with secondary pathways involving CYP2D6 and 2C9 . Only about 5% of the administered dose is excreted unchanged in urine .
Transport and Distribution
This compound is administered orally and is absorbed into the bloodstream . It is then distributed throughout the body, where it can exert its effects on alpha-1 adrenergic receptors located in various tissues .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with alpha-1 adrenergic receptors located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxazosin is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with 4-amino-6,7-dimethoxyquinazoline in the presence of a base. This reaction forms the core structure of this compound, which is then further modified to produce the final compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents, catalysts, and purification steps such as crystallization and filtration to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: The compound can be reduced under specific conditions, although this is less common in its typical applications.
Substitution: this compound can participate in substitution reactions, especially at the amino group on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can produce various derivatives of this compound .
Scientific Research Applications
Doxazosin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: this compound is used to study the physiological effects of alpha-1 receptor inhibition on various biological systems.
Medicine: It is extensively researched for its therapeutic effects in treating hypertension and benign prostatic hyperplasia.
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Similar to doxazosin, it is used for the same indications but has a shorter half-life.
Tamsulosin: Primarily used for benign prostatic hyperplasia, it has a higher selectivity for alpha-1 receptors in the prostate.
Uniqueness of this compound: this compound is unique due to its long half-life, which allows for once-daily dosing. This makes it more convenient for patients compared to other alpha-1 adrenergic receptor antagonists. Additionally, this compound has been shown to have potential anticancer properties, which is not a common feature among similar compounds .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77883-43-3 (mesylate) | |
Record name | Doxazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022964 | |
Record name | Doxazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.8%, 7.90e-01 g/L | |
Record name | Doxazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Doxazosin selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes. This action on blood vessels decreases systemic peripheral vascular resistance, reducing blood pressure, exerting minimal effects on the heart rate due to its receptor selectivity. Norepinephrine-activated alpha-1 receptors located on the prostate gland and bladder neck normally cause contraction of regional muscular tissue, obstructing urinary flow and contributing to the symptoms of benign prostatic hypertrophy. Alpha-1 antagonism causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH. Recently, doxazosin was found to cause apoptosis of hERG potassium channels in an in vitro setting, possibly contributing to a risk of heart failure with doxazosin use. | |
Record name | Doxazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74191-85-8 | |
Record name | Doxazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74191-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1291F1W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275-277, 289 - 290 °C | |
Record name | Doxazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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